
Ligandrol
Overview
Description
Ligandrol, also known by its developmental code name VK5211, is a selective androgen receptor modulator. It is under development for the treatment of muscle atrophy in people with hip fractures . This compound has shown potential in increasing lean body mass and muscle strength in preliminary clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ligandrol is synthesized through a series of chemical reactions involving the formation of a pyrrolidine ring and the introduction of trifluoromethyl groups. The synthetic route typically involves the following steps:
- Formation of the pyrrolidine ring.
- Introduction of the trifluoromethyl groups.
- Coupling of the pyrrolidine ring with a benzonitrile derivative .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Synthetic Routes for LGD-4033
Ligandrol’s synthesis involves stereoselective steps to construct its pyrrolidinyl-benzonitrile core. Two primary synthetic pathways have been reported:
Method 1: Aldehyde Trifluoromethylation
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Starting Material : 4-(2-(Formylpyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile.
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Reagents : Trimethyl(trifluoromethyl)silane, cesium fluoride (CsF), tetrahydrofuran (THF).
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Procedure :
Method 2: Pyrrolidinyl-Benzonitrile Coupling
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Starting Material : D-prolinol and 4-fluoro-2-trifluoromethylbenzonitrile.
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Reagents : Triethylamine, sulfur trioxide-pyridine complex, trimethyl(trifluoromethyl)silane.
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Procedure :
Metabolic Transformations
This compound undergoes extensive hepatic metabolism, producing metabolites critical for doping control. Key transformations include:
Metabolite | Transformation | Precursor Ion (m/z) | Product Ions (m/z) | Retention Time (min) |
---|---|---|---|---|
Parent (LGD-4033) | – | 339.10 [M]+ | 220.00, 240.02 | 9.05 |
M2-a | Hydroxylation, Dehydrogenation | 351.05 [M]− | 237.06, 253.02 | 4.90 |
M3-a | Hydroxylation | 353.07 [M]− | 255.07, 199.04 | 6.25 |
M4-c | Bishydroxylation | 369.08 [M]− | 237.06, 253.02 | 5.40 |
Data derived from human urine studies and LC-MS/MS analyses .
Structural Revision of the Main Bishydroxylated Metabolite
Initial structural assignment of this compound’s main metabolite as bis-hemiaminal 3 was revised to hexanoic acid 4 through chemical synthesis and NMR/MS validation:
Stability and Analytical Challenges
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Bis-Hemiaminal Instability : Initial metabolite 3 showed poor stability, complicating long-term storage .
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Hexanoic Acid Advantage : Revised structure 4 exhibits enhanced stability, making it suitable as a reference material for anti-doping laboratories .
Key Reaction Mechanisms
Scientific Research Applications
Introduction to Ligandrol (LGD-4033)
This compound, chemically known as LGD-4033, is a selective androgen receptor modulator (SARM) that has garnered attention for its potential applications in treating muscle atrophy and other conditions related to muscle and bone health. Initially developed by Ligand Pharmaceuticals, LGD-4033 aims to provide the anabolic benefits of androgens like testosterone while minimizing undesirable side effects, particularly those affecting the prostate and other non-target tissues.
Muscle Wasting Conditions
1. Clinical Trials and Efficacy
This compound has been primarily researched for its efficacy in increasing lean body mass and muscle strength in individuals suffering from muscle wasting conditions. Notable findings from clinical trials include:
- Phase 1 Trials : A multi-dose study involving 76 healthy young men demonstrated that LGD-4033 significantly improved lean body mass over a 21-day period. Participants taking 1 mg/day showed an increase of 1.2 kg in lean body mass .
- Phase 2 Trials : In a study of 108 men and women recovering from hip fractures, participants receiving varying doses of LGD-4033 (0.5 mg, 1 mg, and 2 mg daily) exhibited dose-dependent increases in lean body mass of 4.8%, 7.2%, and 9.1% respectively after 12 weeks .
Osteoporosis and Cachexia
This compound has also been investigated for its potential in treating osteoporosis and cachexia (muscle wasting due to chronic illness). Preclinical studies indicated that LGD-4033 could enhance bone mineral density while promoting muscle growth without significant effects on prostate size, which is a common side effect of traditional anabolic steroids . However, research into these applications has been limited, with some development paths discontinued.
Safety Profile
While LGD-4033 has shown promise in improving muscle mass, concerns regarding its safety profile have emerged. Reports of liver injury associated with this compound use highlight the need for caution. A case study documented cholestatic hepatitis in a patient using LGD-4033, necessitating further investigation into its long-term safety and potential hepatotoxic effects .
Comparative Data Table
Study Type | Population | Dose | Duration | Lean Mass Increase | Safety Observations |
---|---|---|---|---|---|
Phase 1 Trial | Healthy young men (n=76) | 1 mg/day | 21 days | +1.2 kg | Generally well-tolerated |
Phase 2 Trial | Men & women post-fracture (n=108) | 0.5 mg/day to 2 mg/day | 12 weeks | +4.8% to +9.1% | Safe; adverse effects noted |
Preclinical Study | Cynomolgus monkeys | Up to 75 mg/kg | 13 weeks | Significant weight gain | Toxicity at high doses |
Mechanism of Action
Ligandrol works by binding to androgen receptors in the body, specifically in muscles and bones. This binding stimulates the production of proteins that play a crucial role in muscle growth and bone density. The molecular targets include androgen receptors, and the pathways involved are related to the regulation of gene expression in muscle and bone cells .
Comparison with Similar Compounds
Similar Compounds
Enobosarm: Another selective androgen receptor modulator with similar anabolic effects.
RAD140: Known for its potent anabolic effects on muscle and bone.
Ostarine: Widely studied for its muscle-building properties.
Uniqueness of Ligandrol
This compound is unique due to its high selectivity for androgen receptors in muscle and bone tissues, which minimizes its effects on other tissues like the prostate gland. This selectivity reduces the risk of side effects commonly associated with anabolic steroids .
Biological Activity
Ligandrol, also known as LGD-4033, is a selective androgen receptor modulator (SARM) that has garnered attention for its potential anabolic effects on muscle and bone. This article explores its biological activity, safety profile, pharmacokinetics, and implications for human health, drawing on diverse research findings and case studies.
Overview of this compound
This compound was developed to provide the benefits of anabolic steroids without the associated side effects. It binds selectively to androgen receptors in muscle and bone tissues, promoting anabolic activity while minimizing androgenic effects in other tissues, such as the prostate.
Pharmacokinetics
Elimination Half-Life and Metabolism:
- This compound has a prolonged elimination half-life of approximately 24 to 36 hours, allowing for once-daily dosing.
- Studies indicate dose-proportional accumulation upon multiple dosing, with serum concentrations nearly tripling by day 21 compared to day 1 at higher doses (0.1 mg, 0.3 mg, and 1.0 mg) .
Biological Effects
Muscle and Bone Anabolism:
- Clinical trials have demonstrated that LGD-4033 significantly increases lean body mass without altering fat mass. In a placebo-controlled trial involving 76 healthy men over 21 days, those receiving LGD-4033 showed a dose-dependent increase in lean body mass .
- Animal studies further support these findings, showing robust anabolic activity in muscle and anti-resorptive effects on bone .
Hormonal Impact:
- LGD-4033 administration resulted in dose-dependent suppression of testosterone levels and sex hormone-binding globulin. Notably, significant suppression of follicle-stimulating hormone and free testosterone occurred only at the highest dose (1.0 mg) .
Safety Profile
Adverse Effects:
- While LGD-4033 is generally well tolerated, there have been reports of drug-induced liver injury in cases where high doses were used (10 mg daily) . A case study highlighted a patient who experienced severe liver injury after using this compound for two weeks.
- In clinical trials, no serious adverse events were reported; however, there was a noted increase in liver enzymes at higher doses .
Case Studies
Case Study: Drug-Induced Liver Injury
A detailed report documented a 32-year-old male who developed cholestatic hepatitis after using this compound. Biopsy results indicated mild fibrosis consistent with drug-induced liver injury (DILI). Laboratory values showed significant elevations in liver enzymes during use but returned to baseline after cessation .
Summary of Research Findings
Q & A
Q. Basic: What are the primary pharmacological mechanisms of Ligandrol (LGD-4033) in preclinical models?
This compound is a selective androgen receptor modulator (SARM) that binds to androgen receptors with high specificity, mimicking the anabolic effects of testosterone while minimizing androgenic side effects. Preclinical studies typically employ in vitro receptor-binding assays (e.g., competitive displacement assays using radiolabeled ligands) and in vivo models (e.g., rodent muscle hypertrophy studies) to quantify its anabolic-to-androgenic ratio . Key outcomes include muscle mass retention in atrophy models and receptor occupancy rates. Researchers should prioritize dose titration to avoid off-target effects, as excessive dosing may activate glucocorticoid or progesterone receptors, confounding results .
Q. Basic: How should researchers design dose-response studies for this compound to assess efficacy and safety?
Dose-response studies require:
- Tiered dosing : Start with subtherapeutic doses (e.g., 0.1 mg/kg in rodents) and escalate incrementally to establish a no-observed-adverse-effect level (NOAEL).
- Control groups : Include vehicle controls and positive controls (e.g., testosterone enanthate) to benchmark anabolic activity.
- Endpoint selection : Measure lean mass via dual-energy X-ray absorptiometry (DXA) and serum biomarkers (e.g., ALT/AST for hepatotoxicity) at fixed intervals .
- Statistical power : Use a priori power analysis to determine sample size, ensuring detection of ≥15% difference in muscle mass with 80% confidence .
Example Table: Adverse Event Reports in Human Case Studies
Compound | Reports | Age/Sex | Adverse Outcome | Severity |
---|---|---|---|---|
This compound | 6 | 26M | Acute liver failure | Hospitalization required |
LGD-4033 | 5 | 23M | Liver failure | Life-threatening |
Adapted from adverse event data |
Q. Advanced: How can contradictory findings in this compound’s anabolic efficacy versus hepatotoxicity be reconciled in translational research?
Contradictions often arise from interspecies variability, dosing regimens, and endpoint selection. To address this:
- Mechanistic studies : Use transcriptomic profiling (e.g., RNA-seq) to compare hepatic stress pathways (e.g., CYP450 induction) and anabolic signaling (e.g., mTOR activation) across models .
- Longitudinal monitoring : In clinical trials, integrate frequent liver function tests (LFTs) and muscle biopsies to correlate efficacy with toxicity timelines.
- Meta-analysis : Apply PRISMA guidelines to aggregate preclinical/clinical data, stratifying outcomes by study duration, population (e.g., healthy vs. sarcopenic subjects), and formulation purity .
Q. Methodological: What are best practices for ensuring reproducibility in this compound studies?
- Protocol standardization : Adopt ARRIVE 2.0 guidelines for animal studies, detailing housing conditions, diet, and blinding procedures .
- Data transparency : Publish raw data (e.g., muscle mass measurements, LFTs) in supplementary materials to enable reanalysis .
- Reagent validation : Use third-party mass spectrometry to verify this compound purity (>98%) and rule out contamination by prohormones or solvents .
Q. Advanced: How should researchers address ethical and methodological challenges in human trials involving this compound?
- Ethical oversight : Submit protocols to institutional review boards (IRBs) with explicit risk-benefit analyses, emphasizing hepatotoxicity monitoring .
- Participant stratification : Exclude subjects with pre-existing liver conditions and use stratified randomization by baseline muscle mass .
- Data collection : Employ REDCap or similar platforms for secure, real-time tracking of adverse events and compliance .
Methodological: What frameworks guide the formulation of rigorous research questions for this compound studies?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Explore understudied areas (e.g., this compound’s impact on bone mineral density in osteoporotic models).
- Feasibility : Ensure access to validated this compound stocks and specialized assays (e.g., receptor binding kinetics).
- Relevance : Align questions with unmet clinical needs (e.g., muscle wasting in cancer cachexia) .
Q. Advanced: How can researchers optimize data collection and analysis in this compound studies?
- High-throughput techniques : Use LC-MS/MS for pharmacokinetic profiling of this compound and metabolites.
- Machine learning : Apply clustering algorithms to identify subpopulations with divergent responses (e.g., responders vs. non-responders).
- Uncertainty quantification : Report confidence intervals for effect sizes and use sensitivity analysis to address measurement error .
Properties
IUPAC Name |
4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSIVAKKLQRWKC-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)[C@H](C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657620 | |
Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1165910-22-4 | |
Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1165910-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | VK-5211 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1165910224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ligandrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13934 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VK-5211 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJT54415A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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